Spiro[5.6]dodecan-7-one
Overview
Description
Spiro[5.6]dodecan-7-one is a chemical compound with the molecular formula C12H20O and a molecular weight of 180.29 g/mol It is characterized by a spirocyclic structure, which consists of two rings sharing a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Spiro[5.6]dodecan-7-one can be synthesized through several methods. One common approach involves the reductive coupling of cyclic ketones. For example, cyclohexanone or cyclopentanone can be reacted with titanium tetrachloride and zinc powder under nitrogen atmosphere, followed by a pinacol rearrangement . Another method involves the use of sodium hydride in anhydrous tetrahydrofuran (THF) with 1,5-dibromopentane .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis typically involves standard organic synthesis techniques that can be scaled up for industrial applications. The choice of reagents and reaction conditions would be optimized for cost-effectiveness and yield.
Chemical Reactions Analysis
Types of Reactions
Spiro[5.6]dodecan-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding spirocyclic ketones.
Substitution: The spirocyclic structure allows for substitution reactions at specific positions on the rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrazine hydrate and potassium tert-butoxide are commonly used for reduction reactions.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of this compound can yield spirocyclic alcohols or hydrocarbons .
Scientific Research Applications
Spiro[5.6]dodecan-7-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Its unique structure makes it a candidate for studying molecular interactions and biological activity.
Industry: Used in the development of high-density fuels and other industrial chemicals.
Mechanism of Action
The mechanism of action of Spiro[5.6]dodecan-7-one involves its interaction with molecular targets through its spirocyclic structure. This structure allows for unique binding interactions with enzymes and receptors, potentially leading to biological activity. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- Spiro[4.7]dodecan-6-one
- Spiro[5.5]undecan-1-one
- Spiro[4.5]decan-1,7-dione
Uniqueness
Spiro[5.6]dodecan-7-one is unique due to its specific ring size and the position of the ketone group. This structural uniqueness can lead to different chemical reactivity and biological activity compared to other spirocyclic compounds.
Properties
IUPAC Name |
spiro[5.6]dodecan-12-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O/c13-11-7-3-1-4-8-12(11)9-5-2-6-10-12/h1-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCDWPGLRMHNEPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C2(CC1)CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80300237 | |
Record name | Spiro[5.6]dodecan-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80300237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4728-90-9 | |
Record name | Spiro[5.6]dodecan-7-one | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135474 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Spiro[5.6]dodecan-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80300237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main focus of the research paper regarding Spiro[5.6]dodecan-7-one oxime?
A1: The research paper primarily investigates the Beckmann Rearrangement of this compound oxime []. This reaction is a significant transformation in organic chemistry, particularly for synthesizing lactams, which are important structural motifs in various natural products and pharmaceuticals. While the paper does not delve into the specific applications or properties of this compound itself, it sheds light on its reactivity and potential as a precursor for other valuable compounds.
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